molecular formula C12H13Cl2N B8390369 2-(2,4-Dichlorophenyl)hexane nitrile

2-(2,4-Dichlorophenyl)hexane nitrile

Cat. No.: B8390369
M. Wt: 242.14 g/mol
InChI Key: IDEPBUIASHOJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)hexane nitrile is an organochlorine compound featuring a hexane backbone terminated by a nitrile group and substituted with a 2,4-dichlorophenyl moiety. The 2,4-dichlorophenyl group enhances lipophilicity, promoting membrane permeability in target organisms, while the nitrile group may contribute to reactivity or metabolic stability .

Properties

Molecular Formula

C12H13Cl2N

Molecular Weight

242.14 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)hexanenitrile

InChI

InChI=1S/C12H13Cl2N/c1-2-3-4-9(8-15)11-6-5-10(13)7-12(11)14/h5-7,9H,2-4H2,1H3

InChI Key

IDEPBUIASHOJMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#N)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key Compounds Analyzed :

(RS)-2-(4-Chlorophenyl)-2-(1H-1,2,4-Triazol-1-ylmethyl)hexane Nitrile (CAS#88671-89-0) Substituents: 4-Chlorophenyl (monosubstituted) + triazole ring. Molecular Formula: C₁₅H₁₇ClN₄ Molecular Weight: 288.78 g/mol Melting Point: 70.9°C . Key Difference: The absence of a 2,4-dichlorophenyl group reduces steric hindrance and lipophilicity compared to the target compound. The triazole ring enhances antifungal activity by inhibiting ergosterol biosynthesis (common in triazole fungicides like propiconazole and etaconazole) .

Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(2-Propenyloxy)ethyl)-1H-Imidazole)

  • Substituents : 2,4-Dichlorophenyl + imidazole ring + propenyloxy group.
  • Key Difference : The imidazole moiety targets cytochrome P450 enzymes, offering broad-spectrum antifungal action. The propenyloxy group increases volatility, which may influence application methods (e.g., fumigation) .

Propiconazole and Etaconazole

  • Substituents : 2,4-Dichlorophenyl + 1,3-dioxolane + triazole.
  • Key Difference : The 1,3-dioxolane ring improves systemic mobility in plants, enhancing residual activity. Propiconazole’s propyl group versus etaconazole’s ethyl group alters pharmacokinetics (e.g., half-life) .

Structural and Physicochemical Properties

Compound Substituents Functional Groups Molecular Weight (g/mol) Melting Point (°C)
2-(2,4-Dichlorophenyl)hexane nitrile 2,4-Dichlorophenyl Nitrile ~265–275 (estimated) Not reported
(RS)-2-(4-Chlorophenyl)-... 4-Chlorophenyl + triazole Nitrile + triazole 288.78 70.9
Imazalil 2,4-Dichlorophenyl Imidazole + propenyloxy 297.15 52–54 (literature)

Insights :

  • The nitrile group in the target compound may confer metabolic stability compared to triazole or imidazole derivatives, which are prone to enzymatic degradation.
  • The 2,4-dichlorophenyl substitution likely increases bioactivity compared to monosubstituted analogs (e.g., CAS#88671-89-0) due to enhanced hydrophobic interactions .

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